molecular formula C18H18FN3O B2581256 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea CAS No. 905761-24-2

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea

Cat. No.: B2581256
CAS No.: 905761-24-2
M. Wt: 311.36
InChI Key: DZLZFNHMJHGLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea is a urea derivative featuring three distinct substituents: a 3,4-dihydro-2H-pyrrolidine ring, a 4-fluorophenyl group, and a para-tolyl (p-tolyl) moiety. The structural uniqueness of this compound lies in the combination of a partially saturated pyrrolidine ring (providing conformational flexibility) and aromatic fluorophenyl/p-tolyl groups, which may enhance binding affinity to biological targets through hydrophobic interactions and hydrogen bonding.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-13-4-8-15(9-5-13)21-18(23)22(17-3-2-12-20-17)16-10-6-14(19)7-11-16/h4-11H,2-3,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLZFNHMJHGLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nitrating agents, and other electrophilic or nucleophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Anticonvulsant Research

Urea derivatives bearing 1,3,4-thiadiazole cores, such as 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea , exhibit potent anticonvulsant activity (ED50 = 0.65–2.70 μmol/kg in rodent models). Key structural differences include:

  • Substituent Effects : The dichlorobenzyl-thiadiazole moiety in the reference compound enhances anticonvulsant potency compared to the dihydro-pyrrolidine group in the target compound, likely due to improved hydrophobic interactions with neuronal targets .
  • Fluorophenyl Group : Both compounds retain the 4-fluorophenyl group, which is critical for activity in anticonvulsant assays .
Compound Core Structure Key Substituents ED50 (μmol/kg) Reference
Target Compound Urea + pyrrolidine 4-fluorophenyl, p-tolyl N/A
1-{5-[(2,4-dichlorobenzyl)thio]-thiadiazole Urea + thiadiazole 4-fluorophenyl, dichlorobenzyl 0.65–2.70

Pyrazole-Based Ureas in Kinase Inhibition

Pexmetinib (ARRY-614) , a dual Tie-2/p38 MAPK inhibitor, shares a urea backbone but incorporates a pyrazole ring and a benzyl-indazole group. Structural comparisons include:

  • Ring Systems : The pyrazole in pexmetinib vs. the dihydro-pyrrolidine in the target compound may influence kinase selectivity. Pyrazole derivatives often exhibit enhanced metabolic stability .
  • Aromatic Substituents : Pexmetinib’s 2-hydroxyethyl-indazole moiety contributes to oral bioavailability, whereas the p-tolyl group in the target compound may prioritize lipophilicity .

Crystallographic and Conformational Analysis

Isostructural compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () exhibit triclinic symmetry (P̄1) with planar molecular conformations.

Fluorophenyl-Containing Chalcones

Chalcones such as (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one demonstrate dihedral angles between fluorophenyl and other aromatic rings (7.14°–56.26°). The target compound’s urea linker and pyrrolidine ring may enforce distinct torsional angles, modulating intermolecular interactions in solid-state structures .

Key Research Findings and Implications

Anticonvulsant Potential: While the target compound lacks direct activity data, structural parallels to thiadiazole-urea derivatives suggest possible efficacy in seizure models. Modifying the pyrrolidine ring to include electron-withdrawing groups (e.g., sulfonamides) could enhance activity .

Kinase Inhibition : The p-tolyl group may favor interactions with hydrophobic kinase pockets, but pyrazole-based analogs like pexmetinib show superior pharmacokinetic profiles due to balanced hydrophilicity .

Crystallographic Behavior: Non-planar conformations induced by the dihydro-pyrrolidine ring could reduce crystallinity compared to isostructural thiazole derivatives, impacting formulation strategies .

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C18H18FN3O
  • Molecular Weight : 311.4 g/mol
  • CAS Number : 898414-85-2

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases.
  • Anticancer Properties : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines and inhibit tumor growth.
  • Neuroprotective Effects : The compound may also possess neuroprotective properties, which are beneficial in neurodegenerative diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Migration : Studies have demonstrated that this compound can significantly reduce the migratory ability of cancer cells, which is essential for metastasis .
  • Apoptosis Induction : The compound has been reported to trigger apoptotic pathways in various cancer cell lines by modulating Bcl-2 family proteins and caspases .
  • Cytokine Modulation : It inhibits the secretion of interleukin-8 (IL-8), a key chemokine involved in inflammation and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectivePotential protective effects in neurodegeneration

Case Study 1: Anti-Cancer Activity

A study evaluated the efficacy of this compound against various human cancer cell lines (e.g., H460, A549). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. Specifically, it was found to reduce the expression of anti-apoptotic proteins such as Bcl-xL while increasing pro-apoptotic proteins like Bax .

Case Study 2: Inhibition of IL-8 Production

In a separate investigation focusing on inflammatory responses, this compound was shown to effectively inhibit IL-8-induced chemotaxis in human neutrophils. This suggests its potential utility in treating inflammatory diseases where IL-8 plays a pivotal role .

Q & A

Q. Methodology :

  • Palladium-Catalyzed Coupling : Utilize Pd-catalyzed reactions to assemble the pyrrole-urea scaffold. For example, describes Pd-mediated synthesis of structurally related ureas via ligand-regulated pathways, achieving high regioselectivity.
  • Column Chromatography : Purify intermediates using gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate stereoisomers or byproducts, as demonstrated in .
  • Temperature Control : Maintain low temperatures (–20°C) during sensitive steps (e.g., diazomethane additions) to prevent side reactions .
  • Recrystallization : Optimize solvent systems (e.g., methanol or 2-propanol) for final product crystallization to enhance purity .

How can X-ray crystallography using SHELXL resolve conformational flexibility in the 3,4-dihydro-2H-pyrrole ring?

Q. Methodology :

  • Data Collection : Acquire high-resolution single-crystal data (e.g., synchrotron sources) to resolve subtle torsional angles in the dihydro-pyrrole moiety.
  • SHELXL Refinement : Apply restraints for flexible rings and anisotropic displacement parameters to model dynamic behavior. highlights SHELXL’s capability to handle torsional ambiguities via DELU and SIMU constraints .
  • Validation Tools : Use PLATON or Crystalyzer to analyze residual density maps and validate ring puckering parameters, ensuring structural accuracy .

What challenges arise in interpreting NMR data for this urea derivative, and how can advanced spectroscopic techniques address them?

Q. Methodology :

  • Signal Overlap : Aromatic protons (4-fluorophenyl and p-tolyl groups) may overlap in ¹H NMR. Use 2D NMR (e.g., COSY, NOESY) to assign peaks, as shown for analogous ureas in .
  • Dynamic Effects : Rotational barriers in the urea linkage can broaden signals. Perform variable-temperature NMR (e.g., –40°C to 80°C) to slow exchange processes and resolve splitting .
  • ¹⁹F NMR : Leverage fluorine’s high sensitivity to monitor electronic effects of substituents, aiding in conformational analysis .

How do computational methods predict intermolecular interactions in crystal packing, and how do these compare with Hirshfeld surface analyses?

Q. Methodology :

  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-311+G(d,p) to predict dipole moments and electrostatic potential surfaces. Compare with experimental data from X-ray structures .
  • Hirshfeld Surfaces : Generate surfaces (via CrystalExplorer) to quantify intermolecular contacts (e.g., H-bonding, π-π stacking). reports dihedral angles (7.14°–56.26°) between fluorophenyl and central rings, influencing packing motifs .
  • Energy Frameworks : Construct interaction energy maps to prioritize dominant forces (e.g., dispersion vs. electrostatic), aligning computational and experimental results .

What strategies resolve discrepancies between theoretical and experimental dipole moments in fluorophenyl-urea derivatives?

Q. Methodology :

  • Solvent Effects : Account for dielectric environments in DFT calculations (e.g., PCM model) to match experimental dipole moments measured in solution .
  • Conformational Sampling : Use molecular dynamics (MD) to explore low-energy conformers not captured in static X-ray structures. Compare MD-averaged dipoles with crystallographic data .
  • Error Analysis : Cross-validate computational methods (e.g., MP2 vs. DFT) and experimental reproducibility (e.g., multiple crystal batches) to identify systematic biases .

How can structure-activity relationship (SAR) studies elucidate the biological relevance of the fluorophenyl and p-tolyl groups?

Q. Methodology :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., electron-withdrawing groups on p-tolyl) using protocols from .
  • Binding Assays : Conduct competitive inhibition studies (e.g., fluorescence polarization) to quantify affinity changes, correlating with steric/electronic properties .
  • Molecular Docking : Map interactions (e.g., hydrogen bonds with the urea moiety) using AutoDock Vina to rationalize SAR trends observed in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.